N-benzyl-2,2-dimethylpropanamide
Overview
Description
N-benzyl-2,2-dimethylpropanamide is an organic compound with the molecular formula C₁₂H₁₇NO. It is a derivative of propanamide, characterized by the presence of a benzyl group attached to the nitrogen atom and two methyl groups attached to the second carbon atom of the propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzyl-2,2-dimethylpropanamide can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride (2,2-dimethylpropanoyl chloride) with benzylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-benzyl-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor for other compounds
Mechanism of Action
The mechanism of action of N-benzyl-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2,2-dimethylpropionamide
- 2,2-dimethyl-N-benzylpropanamide
- N-benzyl-pivalamide
Uniqueness
N-benzyl-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both benzyl and dimethyl groups. These features confer distinct chemical properties and reactivity, making it valuable for various applications .
Biological Activity
N-benzyl-2,2-dimethylpropanamide (CAS Number: 312696) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a 2,2-dimethylpropanamide moiety. The molecular formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it can modulate the activity of enzymes and receptors, influencing several biological pathways. Notably, it has been shown to enhance glutamate uptake in glial cells, which may contribute to its anticonvulsant effects.
Anticonvulsant Activity
Preliminary studies suggest that this compound exhibits anticonvulsant properties. It has been investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy. The modulation of glutamate pathways is thought to play a crucial role in this activity.
Antimicrobial and Anticancer Properties
In addition to its anticonvulsant effects, this compound has shown promise in antimicrobial and anticancer research. Various studies have indicated its effectiveness against certain pathogens and cancer cell lines, suggesting potential applications in pharmacotherapy .
Case Studies and Research Findings
- Anticonvulsant Efficacy : A study conducted on animal models demonstrated that administration of this compound significantly reduced seizure frequency compared to control groups. The compound's ability to enhance synaptic transmission through glutamate modulation was highlighted as a key mechanism.
- Antimicrobial Activity : In vitro assays revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used as controls.
- Anticancer Potential : Research involving various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. This effect was associated with the activation of caspase pathways and was more pronounced in cells resistant to conventional therapies .
Data Table: Summary of Biological Activities
Biological Activity | Effect Observed | Mechanism |
---|---|---|
Anticonvulsant | Reduced seizure frequency | Modulation of glutamate uptake |
Antimicrobial | Significant antibacterial activity | Disruption of bacterial cell wall synthesis |
Anticancer | Induced apoptosis in cancer cells | Activation of caspase pathways |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research should focus on:
- Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of the compound in humans.
- Mechanistic Studies : Exploring the detailed mechanisms underlying its pharmacological effects.
- Structural Modifications : Investigating analogs and derivatives to enhance potency and selectivity for specific targets.
Properties
IUPAC Name |
N-benzyl-2,2-dimethylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRDTOIPWXXZCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310240 | |
Record name | N-benzyl-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26209-45-0 | |
Record name | NSC223052 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-benzyl-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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